molecular formula C5H10ClNO3S B13060163 N-(4-Tetrahydropyranyl)sulfamoyl Chloride

N-(4-Tetrahydropyranyl)sulfamoyl Chloride

Cat. No.: B13060163
M. Wt: 199.66 g/mol
InChI Key: NIJSZBVONUIUBY-UHFFFAOYSA-N
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Description

N-(4-Tetrahydropyranyl)sulfamoyl Chloride is a chemical compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol. It is also known by its IUPAC name, N-(oxan-4-yl)sulfamoyl chloride. This compound is a useful research chemical and is often utilized in various chemical reactions and processes.

Preparation Methods

The synthesis of N-(4-Tetrahydropyranyl)sulfamoyl Chloride typically involves the reaction of tetrahydropyranyl alcohol with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-Tetrahydropyranyl)sulfamoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and tetrahydropyranyl alcohol.

Common reagents used in these reactions include bases like pyridine, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-Tetrahydropyranyl)sulfamoyl Chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound can be used in the modification of biological molecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Tetrahydropyranyl)sulfamoyl Chloride involves its reactivity with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

N-(4-Tetrahydropyranyl)sulfamoyl Chloride can be compared with other similar compounds, such as:

    N-(4-Oxanyl)sulfamoyl Chloride: Similar in structure but may have different reactivity and applications.

    N-(4-Tetrahydropyranyl)sulfonyl Chloride: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields.

Properties

IUPAC Name

N-(oxan-4-yl)sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-11(8,9)7-5-1-3-10-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSZBVONUIUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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